1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
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Overview
Description
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of benzene, characterized by the presence of fluoro, methoxy, methyl, and nitro functional groups
Preparation Methods
The synthesis of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its reactivity, influencing the compound’s electrophilic and nucleophilic properties . The pathways involved in its mechanism of action are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxyaniline
- 4-Fluoro-1-methoxy-2-nitrobenzene
These compounds share similar functional groups but differ in their specific arrangements and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWCMGHWIOMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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